3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL
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Overview
Description
3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL typically involves the formation of the thiazole ring followed by the introduction of the butanol side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives or thiazole derivatives with various substituents.
Scientific Research Applications
3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a similar ring structure.
2-Methylthiazole: A derivative with a methyl group at the second position.
4-Methylthiazole: A derivative with a methyl group at the fourth position.
Uniqueness
3-Methyl-1-(1,3-thiazol-2-YL)butan-1-OL is unique due to the presence of both the thiazole ring and the butanol side chain, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with simpler thiazole derivatives.
Properties
Molecular Formula |
C8H13NOS |
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Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-methyl-1-(1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)5-7(10)8-9-3-4-11-8/h3-4,6-7,10H,5H2,1-2H3 |
InChI Key |
OCPYCTIUBARCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=CS1)O |
Origin of Product |
United States |
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